molecular formula C16H13NO2 B138066 Ethyl 4'-cyanobiphenyl-3-carboxylate CAS No. 131379-34-5

Ethyl 4'-cyanobiphenyl-3-carboxylate

Cat. No. B138066
CAS RN: 131379-34-5
M. Wt: 251.28 g/mol
InChI Key: KPLMOZNBQVTKCS-UHFFFAOYSA-N
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Description

Ethyl 4'-cyanobiphenyl-3-carboxylate (ECBC) is an organic compound with a molecular formula of C14H10N2O2. It is a colorless, odorless liquid that is soluble in water and ethanol. ECBC has a wide variety of scientific applications, including the synthesis of pharmaceuticals and other organic compounds, as well as its use in laboratory experiments. In addition, ECBC has been studied for its potential biochemical and physiological effects. In

Scientific Research Applications

Synthetic Methodologies

  • Phosphine-catalyzed Annulation : A study detailed an expedient phosphine-catalyzed [4 + 2] annulation for synthesizing highly functionalized tetrahydropyridines, showcasing the versatility of phosphine catalysts in creating complex structures from simple precursors (Zhu, Xue-Feng et al., 2003).

Antimicrobial and Antioxidant Activities

  • Lignan Conjugates Synthesis : Research on synthesizing new compounds, including ethyl cyclopropanecarboxylates, revealed significant antimicrobial and antioxidant properties, highlighting the potential of these compounds in pharmaceutical applications (Raghavendra, K. et al., 2016).

Anti-inflammatory and Antioxidant Properties

  • Novel Compounds Evaluation : A series of novel ethyl thiophene-3-carboxylates were synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities, indicating the promise of these compounds in therapeutic contexts (Madhavi, K. & Sreeramya, G., 2017).

Crystal and Molecular Structure Studies

  • Chalcone Derivatives : The crystal and molecular structure studies of certain ethyl carboxylates were reported, providing insights into their potential as activated unsaturated systems in addition reactions (Kaur, M. et al., 2012).

Corrosion Inhibition

  • Pyranopyrazole Derivatives : This study introduced new corrosion inhibitors, showcasing the application of ethyl carboxylate derivatives in industrial processes to protect metals from corrosion (Dohare, P. et al., 2017).

Mechanism of Action

properties

IUPAC Name

ethyl 3-(4-cyanophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-19-16(18)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLMOZNBQVTKCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618690
Record name Ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131379-34-5
Record name Ethyl 4'-cyano[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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